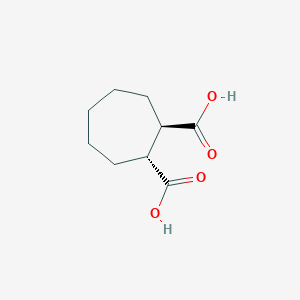
3-Carbomethoxy-6-carbethoxycoumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Carbomethoxy-6-carbethoxycoumarin is a derivative of coumarin, a class of naturally occurring organic compounds known for their diverse biological activities. Coumarins are characterized by a benzopyrone structure, and their derivatives have been widely studied for their pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Carbomethoxy-6-carbethoxycoumarin typically involves the Knoevenagel condensation reaction. This reaction is carried out by condensing 2-hydroxybenzaldehyde with ethyl cyanoacetate in the presence of a base such as piperidine or pyridine . The reaction proceeds through the formation of a benzylidene intermediate, which undergoes cyclization to form the coumarin derivative.
Industrial Production Methods: In industrial settings, the synthesis can be optimized by using solvent-free conditions or green chemistry approaches. For example, grinding the reactants over basic alumina or using water extracts from plant materials as biocatalysts can enhance the yield and reduce the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Carbomethoxy-6-carbethoxycoumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the coumarin ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and nucleophiles like amines are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted coumarins, alcohols, and carboxylic acids .
Applications De Recherche Scientifique
3-Carbomethoxy-6-carbethoxycoumarin has a wide range of applications in scientific research:
Mécanisme D'action
The biological activity of 3-Carbomethoxy-6-carbethoxycoumarin is primarily due to its ability to interact with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating mitochondrial pathways .
Comparaison Avec Des Composés Similaires
3-Carboxycoumarin: Known for its role in plant growth regulation and its use in synthesizing other biologically active compounds.
3-Cyanocoumarin: Used in the synthesis of modified cephalosporins and penicillins.
3-Carbethoxycoumarin: Similar in structure and used in various organic synthesis reactions.
Uniqueness: 3-Carbomethoxy-6-carbethoxycoumarin stands out due to its dual ester functional groups, which enhance its reactivity and potential for further chemical modifications. This makes it a versatile compound in both synthetic organic chemistry and pharmaceutical research .
Propriétés
Numéro CAS |
6468-99-1 |
|---|---|
Formule moléculaire |
C14H12O6 |
Poids moléculaire |
276.24 g/mol |
Nom IUPAC |
6-O-ethyl 3-O-methyl 2-oxochromene-3,6-dicarboxylate |
InChI |
InChI=1S/C14H12O6/c1-3-19-12(15)8-4-5-11-9(6-8)7-10(13(16)18-2)14(17)20-11/h4-7H,3H2,1-2H3 |
Clé InChI |
GJIFIQZUTJIYNL-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


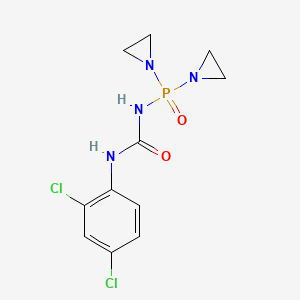

![N-benzyl-2-[[2-(benzylcarbamoyl)phenyl]disulfanyl]benzamide](/img/structure/B14738358.png)
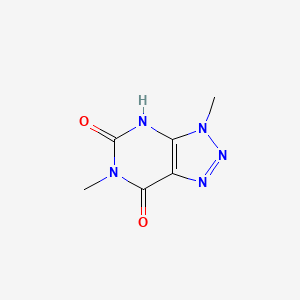
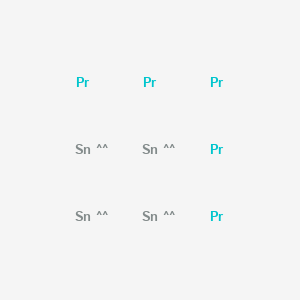
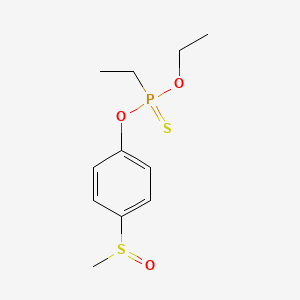


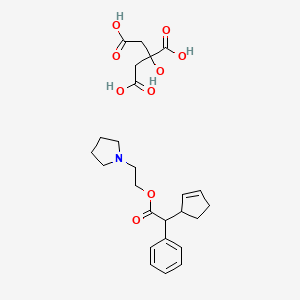
![4-phenyl-2,6,7-trioxa-1λ5-phosphabicyclo[2.2.2]octane 1-oxide](/img/structure/B14738406.png)


![2-[(4-pentoxyphenyl)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B14738417.png)
